3-(3,4-Dimethylphenyl)azetidine Hydrochloride
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Overview
Description
3-(3,4-Dimethylphenyl)azetidine Hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a 3,4-dimethylphenyl group attached to the azetidine ring Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)azetidine Hydrochloride can be achieved through several synthetic routes. One common method involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component. This reaction is efficient for synthesizing functionalized azetidines, although it presents certain challenges due to the inherent reactivity of the intermediates.
Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates, followed by further functionalization through reactions such as the Suzuki–Miyaura cross-coupling reaction . These methods provide a versatile platform for the synthesis of azetidine derivatives with various substituents.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes mentioned above to achieve high yields and purity. The use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography are essential to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylphenyl)azetidine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the azetidine ring to more saturated or reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups are introduced or replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, aryl halides, and organometallic reagents are employed under conditions such as base catalysis or transition metal catalysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of azetidine derivatives.
Scientific Research Applications
3-(3,4-Dimethylphenyl)azetidine Hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylphenyl)azetidine Hydrochloride involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates the formation of reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoroazetidine Hydrochloride: Another azetidine derivative with similar ring strain but different substituents, leading to distinct reactivity and applications.
1,3,3-Trimethylazetidine: A compound with a similar azetidine ring but different substituents, affecting its polymerization behavior and reactivity.
Uniqueness
3-(3,4-Dimethylphenyl)azetidine Hydrochloride is unique due to the presence of the 3,4-dimethylphenyl group, which imparts specific steric and electronic properties
Properties
Molecular Formula |
C11H16ClN |
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Molecular Weight |
197.70 g/mol |
IUPAC Name |
3-(3,4-dimethylphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-8-3-4-10(5-9(8)2)11-6-12-7-11;/h3-5,11-12H,6-7H2,1-2H3;1H |
InChI Key |
LHKKVMKFLHKWIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CNC2)C.Cl |
Origin of Product |
United States |
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